N~1~-(3,3-Diphenylpropyl)-N~2~-undecylethane-1,2-diamine
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Overview
Description
N~1~-(3,3-Diphenylpropyl)-N~2~-undecylethane-1,2-diamine is an organic compound characterized by its complex molecular structure. It is primarily used as an intermediate in the synthesis of various pharmaceutical drugs. This compound is known for its slightly brown liquid appearance and is utilized in various chemical reactions due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3,3-Diphenylpropyl)-N~2~-undecylethane-1,2-diamine involves multiple steps. One common method includes the reaction of 3,3-diphenylpropylamine with undecyl bromide in the presence of a base such as sodium hydride. The reaction is typically carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of N1-(3,3-Diphenylpropyl)-N~2~-undecylethane-1,2-diamine is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N~1~-(3,3-Diphenylpropyl)-N~2~-undecylethane-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
N~1~-(3,3-Diphenylpropyl)-N~2~-undecylethane-1,2-diamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with various enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cardiovascular diseases and as a potential anti-cancer agent.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N1-(3,3-Diphenylpropyl)-N~2~-undecylethane-1,2-diamine involves its interaction with specific molecular targets. It primarily acts on calmodulin and myosin light-chain kinase 2, which are found in skeletal and cardiac muscle. By inhibiting these targets, the compound decreases sympathetic stimulation on cardiac muscle, leading to a reduction in heart rate and other physiological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(3,3-Diphenylpropyl)-N’-(3-phenylpropyl)-1,2-ethanediamine
- N-[1-(3,4-Dibutoxyphenyl)ethyl]-N’-(3,3-diphenylpropyl)-1,3-propanediamine
- N’-(3,3-Diphenylpropyl)-N,N-dimethyl-1,2-ethanediaminium dichloride
Uniqueness
N~1~-(3,3-Diphenylpropyl)-N~2~-undecylethane-1,2-diamine is unique due to its specific molecular structure, which allows it to interact with a distinct set of molecular targets. This specificity makes it a valuable compound in both research and industrial applications, particularly in the synthesis of pharmaceuticals and specialty chemicals.
Properties
CAS No. |
627520-09-6 |
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Molecular Formula |
C28H44N2 |
Molecular Weight |
408.7 g/mol |
IUPAC Name |
N'-(3,3-diphenylpropyl)-N-undecylethane-1,2-diamine |
InChI |
InChI=1S/C28H44N2/c1-2-3-4-5-6-7-8-9-16-22-29-24-25-30-23-21-28(26-17-12-10-13-18-26)27-19-14-11-15-20-27/h10-15,17-20,28-30H,2-9,16,21-25H2,1H3 |
InChI Key |
UVLPSOVKOHLNKU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCNCCNCCC(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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